molecular formula C18H19F2NO B14389481 4-[Bis(4-fluorophenyl)methoxy]piperidine CAS No. 88535-96-0

4-[Bis(4-fluorophenyl)methoxy]piperidine

Katalognummer: B14389481
CAS-Nummer: 88535-96-0
Molekulargewicht: 303.3 g/mol
InChI-Schlüssel: YXLZFPAMMNOHJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Bis(4-fluorophenyl)methoxy]piperidine is an organic compound with the molecular formula C18H21F2NO It is characterized by the presence of a piperidine ring substituted with a bis(4-fluorophenyl)methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-fluorophenyl)methoxy]piperidine typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[Bis(4-fluorophenyl)methoxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 4-[Bis(4-fluorophenyl)methoxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[Bis(4-fluorophenyl)methoxy]piperidine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

88535-96-0

Molekularformel

C18H19F2NO

Molekulargewicht

303.3 g/mol

IUPAC-Name

4-[bis(4-fluorophenyl)methoxy]piperidine

InChI

InChI=1S/C18H19F2NO/c19-15-5-1-13(2-6-15)18(14-3-7-16(20)8-4-14)22-17-9-11-21-12-10-17/h1-8,17-18,21H,9-12H2

InChI-Schlüssel

YXLZFPAMMNOHJR-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.